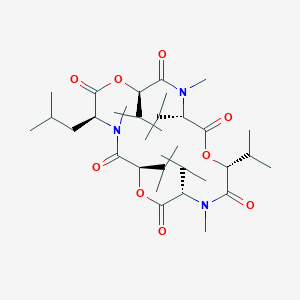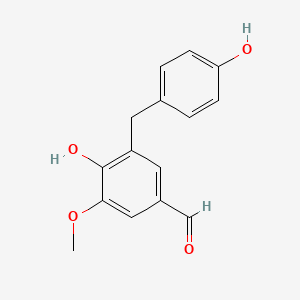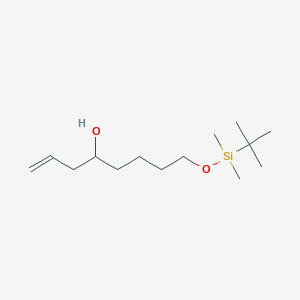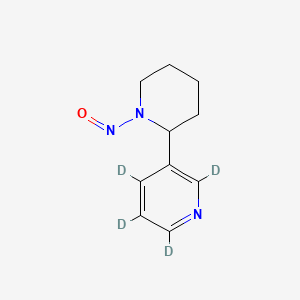
Enniatin B4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enniatin B4 is a type of enniatin, which are cyclohexadepsipeptides . These compounds are largely isolated from Fusarium species of fungi, although they have been isolated from other genera . They are composed of three units each of N-methylated branched-chain L-amino acid and D-2-hydroxy acid arranged in an alternate fashion .
Synthesis Analysis
Enniatins are biosynthesized by a multifunctional enzyme, termed enniatin synthetase . They are composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The structure elucidation can be challenging, particularly for enniatins isolated as inseparable homologs .Molecular Structure Analysis
The molecular structure of Enniatin B4 is complex, and it is composed of alternating residues of three N-methyl amino acids and three hydroxy acids .Chemical Reactions Analysis
Enniatin B4 is known for its ionophoric, phytotoxic, and anthelmintic effect, antibiotic activity, and recently its potent cytotoxic activity against cancer cell lines was shown . It also acts as inhibitors of drug efflux pumps . The catabolic fate of enniatin B upon in vitro simulated digestion and colonic fermentation has been evaluated .Physical And Chemical Properties Analysis
Enniatin B4 is a low-molecular secondary metabolite produced by Fusarium species, typical mycotoxin producing fungi . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Anticancer Properties : Enniatins, including Enniatin B, have shown potential as anticancer agents. They induce apoptotic cell death in cancer cells, particularly hepatoma cells, by increasing caspase activity and nuclear fragmentation, and disrupting ERK signaling pathways, which are associated with cell proliferation (Wätjen et al., 2009).
Antibacterial Activity : Enniatin B4, isolated from the mangrove fungus Halosarpheia sp., exhibited activity against Heps 7402, a liver cancer cell line (Lin et al., 2002).
In Vitro Metabolism and Potential as Anticancer Drug : Studies have explored the in vitro metabolism of Enniatin B, highlighting its role as a potential anticancer drug. The metabolism of Enniatin B varies across species, involving oxidation and demethylation reactions, and is extensively metabolized in the liver (Fæste et al., 2011).
Toxicity and Health Concerns : Enniatin B is known for its ionophoric characteristics, and its cytotoxic activity has been demonstrated in various mammalian cell lines. However, the European Food Safety Authority stated that acute exposure to enniatins like Enniatin B does not indicate concern for human health, though chronic exposure might be a concern (Prosperini et al., 2017).
Synergistic Activity in Cancer Treatment : Enniatin B and the drug sorafenib showed synergistic anticancer effects against cervical cancer, both in vitro and in vivo. This combination treatment was superior to single drug treatments in a cervix carcinoma xenograft model (Dornetshuber-Fleiss et al., 2015).
Electrophysiological Properties : Enniatins have been shown to incorporate into cell membranes, forming cation-selective pores, which may have implications for their ionophoric and antibiotic properties (Kamyar et al., 2004).
Presence in Food Chain and Biotransformation : Enniatin B has been found in plasma and liver samples from broilers and eggs from laying hens, indicating its presence in the food chain. Its metabolites have been detected in these samples, demonstrating its biotransformation in vivo (Ivanova et al., 2014).
将来の方向性
Research on toxicological effects induced by Enniatin B4 is still on-going . Future research focused on elucidating the toxic mechanism of Enniatin B4 as well as its anticancer activity could better clarify the real potential of Enniatin B4 . These research findings could contribute to establishing emerging therapeutic strategies to chronic health problems .
特性
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDCQKBQAKLZBD-SCUYQTRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017783 |
Source


|
| Record name | Enniatin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enniatin B4 | |
CAS RN |
19893-21-1 |
Source


|
| Record name | Enniatin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-3-methoxy-b](/img/no-structure.png)




![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)
